1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Description
Contextualizing Bicyclic Hybrid Systems in Medicinal Chemistry
Bicyclic heterocycles have emerged as privileged scaffolds in drug design due to their ability to preorganize pharmacophores into bioactive conformations. The pyrrole-thiazole hybrid exemplifies this principle, combining pyrrole’s planar aromaticity with thiazole’s capacity for hydrophobic interactions. Such systems often exhibit improved solubility compared to monocyclic analogs, as the carboxylic acid group in this compound introduces polarity without compromising membrane permeability.
The strategic integration of two heterocycles enables simultaneous engagement with multiple binding pockets in biological targets. For instance, the pyrrole ring’s electron-rich system can participate in π-π stacking with aromatic residues, while the thiazole’s sulfur atom may coordinate metal ions or form hydrogen bonds. This multifunctionality is critical in overcoming drug resistance, as seen in hybrids targeting bacterial efflux pumps or kinase ATP-binding sites.
Role of Pyrrole-Thiazole Hybrid Architectures in Bioactive Molecule Design
The electronic interplay between pyrrole and thiazole rings governs the hybrid’s reactivity and bioactivity. Pyrrole’s aromatic sextet, stabilized by resonance between the nitrogen lone pair and the π-system, creates regions of high electron density at the α-positions. This directs electrophilic substitution to the 5-position of the pyrrole ring, while the thiazole’s electron-deficient character (due to sulfur’s electronegativity) polarizes the system for nucleophilic attacks at the 2-methyl group.
Key Design Considerations for Pyrrole-Thiazole Hybrids:
- Aromatic Complementarity: The pyrrole’s electron-donating methyl group enhances ring stability, while the thiazole’s methyl substituent modulates steric bulk.
- Acid-Base Properties: The carboxylic acid group (pK~a~ ~4–5) enables pH-dependent solubility, facilitating both synthesis and cellular uptake.
- Synthetic Accessibility: Hantzsch thiazole synthesis remains a cornerstone for constructing such hybrids, often employing phenacyl bromides and thioureas under mild conditions.
| Hybrid Component | Role in Bioactivity | Example Modifications |
|---|---|---|
| Pyrrole Ring | π-Stacking with aromatic residues | Methylation at N1 for stability |
| Thiazole Ring | Hydrogen-bond acceptor | Halogenation at C5 for potency |
| Carboxylic Acid | Solubility enhancement | Esterification for prodrugs |
The compound’s utility extends to fragment-based drug discovery, where its compact size (MW < 250) allows efficient exploration of chemical space. Recent studies highlight its derivatization into kinase inhibitors and antibacterial agents, with substitutions at the carboxylic acid position markedly altering target selectivity. For example, amide formation at C2 converts the molecule into a protease-binding motif, while esterification enhances blood-brain barrier penetration.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-11-8(5-15-6)7-3-9(10(13)14)12(2)4-7/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHNTULTGNALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN(C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving the appropriate precursors.
Methylation: Methylation of the thiazole and pyrrole rings can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromic acid, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Thiazolidine Derivatives: Formed through the reduction of the thiazole ring.
Substituted Pyrroles and Thiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anticonvulsant properties . Research indicates that derivatives of thiazole and pyrrole can exhibit significant anticonvulsant activity, making them candidates for the development of new antiepileptic drugs. For instance, structural modifications on thiazole-linked pyrroles have shown promising results in reducing seizure incidents in animal models .
Anticancer Research
Studies have highlighted the anticancer potential of thiazole-pyrrole hybrids. These compounds have demonstrated inhibitory effects against various cancer cell lines, including breast and prostate cancers. The presence of electron-withdrawing groups in these compounds often correlates with enhanced cytotoxicity, suggesting that 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid could be a valuable scaffold for developing novel anticancer agents .
Agrochemical Applications
The compound's unique structure may also lend itself to applications in agrochemicals as a potential herbicide or pesticide. The thiazole moiety is known for its biological activity, and compounds incorporating this unit have been studied for their effectiveness against plant pathogens and pests .
Case Studies
Mechanism of Action
The mechanism by which 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Pharmacological and Functional Insights
- Thiazole Role : Thiazole-containing compounds, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine), exhibit central nervous system activity by modulating glutamate receptors . The 2-methylthiazole group in the target compound may similarly influence bioavailability and target binding.
- Carboxylic Acid Utility : The free carboxylic acid group enables salt formation or esterification, critical for prodrug strategies. In contrast, the imidazole-amide derivative () offers hydrogen-bonding sites but reduced acidity .
Stability and Commercial Viability
- Purity and Availability : The target compound is marketed at unspecified purity but in larger quantities (up to 1 g), whereas 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid is listed at 95% purity .
- Storage Considerations : Derivatives like the potassium salt () may require controlled humidity, while free acids (e.g., ) are typically stored at room temperature .
Biological Activity
1-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound, characterized by its complex structure, exhibits various biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
The chemical formula of this compound is , with a molecular weight of 222.27 g/mol. The compound features a pyrrole ring substituted with a thiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C10H10N2O2S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 8934579 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Compounds containing pyrrole and thiazole rings have shown promising activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies:
In vitro evaluations indicate that derivatives of pyrrole exhibit significant antibacterial activity. For instance, pyrrolyl benzamide derivatives demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research on related thiazole and pyrrole derivatives indicates that they can inhibit key cellular pathways involved in cancer progression. For example, certain derivatives have shown cytotoxic effects on cancer cell lines with IC50 values as low as 6.10 µM against MCF-7 breast cancer cells .
Case Studies:
In a comparative study of various pyrrole derivatives, compounds exhibiting modifications similar to this compound were synthesized and tested for their ability to induce apoptosis in cancer cells and inhibit cell cycle progression . These studies underline the importance of structural modifications in enhancing biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: Pyrrole derivatives often act as inhibitors of critical enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis: Many thiazole and pyrrole compounds promote programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases.
- Antimicrobial Action: The presence of the thiazole ring enhances the interaction with bacterial membranes, leading to increased permeability and cell death.
Q & A
Q. What are the established synthetic routes for 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, and what key reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Formation of the pyrrole core via cyclocondensation of β-keto esters with ammonia equivalents under reflux conditions.
- Step 2 : Thiazole ring introduction using 2-methylthiazole-4-carbaldehyde in a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Key conditions : Solvent polarity (DMF or THF), temperature (50–100°C), and catalysts (e.g., NaN₃ for azide-mediated cyclization) significantly impact regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Focus on pyrrole C-2 proton (δ 6.8–7.2 ppm) and thiazole C-4 proton (δ 7.5–8.0 ppm). Carboxylic acid protons (δ ~12–13 ppm) confirm deprotonation in DMSO-d₆ .
- LCMS/HPLC : Monitor molecular ion peaks ([M+H]⁺ expected ~265 m/z) and retention times to assess purity (>95% by area under the curve) .
- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step in the synthesis to improve regioselectivity and purity?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance pyrrole ring formation efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .
- Temperature gradients : Perform kinetic studies at 50°C, 70°C, and 90°C to identify optimal conditions for minimizing side reactions (e.g., over-oxidation) .
Q. How should contradictory data regarding the compound’s solubility in polar aprotic solvents be resolved?
- Methodological replication : Repeat solubility assays (e.g., saturation concentration in DMF vs. DMSO) under controlled humidity and temperature .
- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation, or ¹H NMR titration to quantify solvation effects .
- Computational modeling : Predict solubility parameters (Hansen solubility parameters) via COSMO-RS simulations to guide experimental design .
Q. What strategies are recommended for designing bioactivity assays targeting kinase inhibition?
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural analogs .
- Assay formats :
- Fluorescence polarization : Measure displacement of fluorescent ATP analogs.
- Cellular IC₅₀ : Use HEK293 or A549 cells transfected with target kinases, monitoring phospho-substrate levels via Western blot .
- Control experiments : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle controls to validate specificity .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity (e.g., IC₅₀ variability) be systematically addressed?
- Standardize assay conditions : Align buffer pH, ATP concentration, and incubation time across labs .
- Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259381) and ChEMBL, adjusting for cell line heterogeneity (e.g., HeLa vs. HepG2) .
- Structure-activity relationship (SAR) : Synthesize derivatives with modified thiazole/pyrrole substituents to isolate key pharmacophores .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
